2,1-Benzoxazole-4-carbaldehyde
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Overview
Description
2,1-Benzoxazole-4-carbaldehyde is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with an aldehyde functional group at the fourth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzoxazole-4-carbaldehyde typically involves the cyclization of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. One common method includes the use of 2-aminophenol and 4-formylbenzoic acid in the presence of a dehydrating agent like polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance yield and efficiency. Catalysts such as metal oxides or ionic liquids are used to accelerate the reaction. The process is optimized to minimize by-products and ensure high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,1-Benzoxazole-4-carboxylic acid.
Reduction: 2,1-Benzoxazole-4-methanol.
Substitution: 4-bromo-2,1-benzoxazole.
Scientific Research Applications
2,1-Benzoxazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,1-Benzoxazole-4-carbaldehyde in biological systems involves its interaction with cellular proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
2,1-Benzoxazole: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
2,1-Benzothiazole-4-carbaldehyde: Contains a sulfur atom instead of oxygen, which can alter its chemical and biological properties.
2,1-Benzimidazole-4-carbaldehyde: Contains a nitrogen atom, providing different reactivity and potential biological activities.
Uniqueness: 2,1-Benzoxazole-4-carbaldehyde is unique due to the presence of both the benzoxazole ring and the reactive aldehyde group. This combination allows for a wide range of chemical modifications and applications in various fields .
Properties
IUPAC Name |
2,1-benzoxazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-4-6-2-1-3-8-7(6)5-11-9-8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABPRUYGJBZYOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NOC=C2C(=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555880 |
Source
|
Record name | 2,1-Benzoxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107096-56-0 |
Source
|
Record name | 2,1-Benzoxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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